molecular formula C15H32O2 B12552517 Tridecane, 7,7-dimethoxy- CAS No. 145070-64-0

Tridecane, 7,7-dimethoxy-

Cat. No.: B12552517
CAS No.: 145070-64-0
M. Wt: 244.41 g/mol
InChI Key: DNCZXWZIQCAWIQ-UHFFFAOYSA-N
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Description

"Tridecane, 7,7-dimethoxy-" refers to a hypothetical 13-carbon alkane derivative with methoxy groups at the 7th position. Instead, the literature highlights diverse natural and synthetic compounds featuring 7,7′-dimethoxy substitutions on varied backbones, such as dimeric anthraquinones, biphenanthrenes, biscoumarins, and biisoquinolines. These compounds exhibit unique biological activities and structural complexities, making them valuable for comparative analysis.

Properties

CAS No.

145070-64-0

Molecular Formula

C15H32O2

Molecular Weight

244.41 g/mol

IUPAC Name

7,7-dimethoxytridecane

InChI

InChI=1S/C15H32O2/c1-5-7-9-11-13-15(16-3,17-4)14-12-10-8-6-2/h5-14H2,1-4H3

InChI Key

DNCZXWZIQCAWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecane, 7,7-dimethoxy- typically involves the alkylation of tridecane with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Tridecane, 7,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tridecane, 7,7-dimethoxy- can undergo oxidation reactions, where the methoxy groups are converted to carbonyl groups.

    Reduction: The compound can be reduced to form tridecane by removing the methoxy groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products Formed:

    Oxidation: Formation of tridecanone derivatives.

    Reduction: Formation of tridecane.

    Substitution: Formation of various substituted tridecane derivatives.

Scientific Research Applications

Chemistry: Tridecane, 7,7-dimethoxy- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound is used to study the effects of methoxy groups on biological activity. It serves as a model compound for understanding the interactions between methoxy-substituted hydrocarbons and biological systems.

Medicine: Tridecane, 7,7-dimethoxy- has potential applications in drug development. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Tridecane, 7,7-dimethoxy- involves its interaction with molecular targets through its methoxy groups. These groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions, which are facilitated by the presence of the methoxy groups.

Comparison with Similar Compounds

Structural Overview of Dimethoxy-Substituted Compounds

The 7,7′-dimethoxy motif is observed in diverse scaffolds:

Backbone Type Example Compound Source/Synthesis Key Structural Features Reference
Bianthraquinone 2,2’,4,4’,5,5’-Hexahydroxy-7,7’-dimethoxy-1,1’-bianthraquinone Coral caterpillar fungus (虫生真菌) Dimeric anthraquinone with hydroxyl/methoxy
Biphenanthrene 4,4′,7,7′-Tetrahydroxy-2,2′-dimethoxy-9,9′,10,10′-tetrahydro-1,1′-biphenanthrene Dendrobium delacourii Dimeric phenanthrene with methoxy/hydroxyl
Biscoumarin 7,7′-Dimethoxy-6,6′-biscoumarin Urtica dentata Carbon-carbon linked biscoumarin dimer
Biisoquinoline 7,7′-Dimethoxy-1,2,3,4-tetrahydro-3,4′-biisoquinoline Synthetic cascade reaction Tetrahydro-isoquinoline dimer
Spirobiindene 2,2',3,3'-Tetrahydro-7,7'-dimethoxy-1,1'-spirobi[1H-indene] Database entry (likely synthetic) Spirocyclic structure with dimethoxy
Lignan (7S,7′R,8S,8′S)-3,3′-Dimethoxy-7,7′-epoxylignane-4,4′,9,9′-tetraol Breynia fruticosa Lignan with epoxy and methoxy groups

Key Insight: The position and density of methoxy groups significantly influence solubility, stereochemistry, and intermolecular interactions. Dimeric structures (e.g., biphenanthrenes, biscoumarins) often exhibit enhanced bioactivity compared to monomers due to increased molecular rigidity and binding affinity .

Structure-Activity Relationships (SAR)

  • Methoxy Position: In pyrazoline derivatives, 3,4-dimethoxy substitution on phenyl rings reduces EGFR inhibition (IC50 = 511.2 nM) compared to 4-methoxy monosubstitution (IC50 = 114.2 nM) . 5,7-Dimethoxy groups in stilbene derivatives enhance NO inhibition (>2-fold vs. controls), likely due to electron-donating effects stabilizing radical intermediates .
  • Backbone Rigidity: Dimeric structures (e.g., biphenanthrenes, biscoumarins) exhibit superior bioactivity to monomers, attributed to conformational stability and multi-target interactions .

Biological Activity

Tridecane, 7,7-dimethoxy- (CAS No. 145070-64-0) is an organic compound that has garnered interest in biological research due to its unique structural characteristics and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

Tridecane, 7,7-dimethoxy- is a derivative of tridecane with two methoxy groups attached to the seventh carbon atom. Its molecular formula is C15H32O2C_{15}H_{32}O_{2} with a molecular weight of 244.41 g/mol. The presence of methoxy groups significantly influences its chemical reactivity and biological interactions.

PropertyValue
CAS No.145070-64-0
Molecular FormulaC15H32O2
Molecular Weight244.41 g/mol
IUPAC Name7,7-dimethoxytridecane
InChI KeyDNCZXWZIQCAWIQ-UHFFFAOYSA-N

Synthesis

The synthesis of Tridecane, 7,7-dimethoxy- typically involves the alkylation of tridecane with methanol in the presence of an acid catalyst under elevated temperatures and pressures. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of Tridecane, 7,7-dimethoxy- is primarily attributed to its methoxy groups. These groups can participate in hydrogen bonding and other interactions that influence the compound's reactivity. The compound has shown potential in various biological pathways:

  • Oxidation-Reduction Reactions : The methoxy groups can be oxidized to form carbonyl compounds.
  • Nucleophilic Substitution : The methoxy groups can be replaced by other functional groups, allowing for diverse biological interactions.

Antimicrobial Properties

Research indicates that Tridecane, 7,7-dimethoxy- may exhibit antimicrobial properties. It has been used as a model compound to study the effects of methoxy substitution on microbial growth inhibition. Studies have shown that compounds with methoxy groups often demonstrate enhanced antibacterial activity compared to their non-substituted analogs.

Anti-inflammatory Effects

The compound's derivatives are being explored for their anti-inflammatory properties. Methoxy-substituted hydrocarbons have been linked to reduced inflammation in various biological models. For instance, compounds similar to Tridecane, 7,7-dimethoxy- have shown promise in reducing pro-inflammatory cytokine levels in vitro.

Case Studies

  • Antibacterial Activity : In a study examining various methoxy-substituted alkanes, Tridecane, 7,7-dimethoxy- was found to inhibit the growth of Gram-positive bacteria effectively. The study utilized disk diffusion methods to assess antibacterial efficacy against strains like Staphylococcus aureus and Bacillus subtilis.
  • Anti-inflammatory Research : Another case study investigated the anti-inflammatory effects of Tridecane derivatives in murine models. Results indicated a significant decrease in inflammation markers when treated with these compounds compared to controls.

Future Directions

The pharmacological potential of Tridecane, 7,7-dimethoxy- suggests several avenues for future research:

  • Drug Development : Continued exploration into its derivatives could lead to new anti-inflammatory and antimicrobial agents.
  • Mechanistic Studies : Further studies are needed to elucidate the precise mechanisms by which this compound interacts with biological systems.

Q & A

Q. What synthetic strategies are effective for preparing 7,7-dimethoxytridecane with high regioselectivity?

To synthesize 7,7-dimethoxytridecane, a regioselective etherification approach is recommended. Begin with tridecan-7-ol as the starting material. Protect the hydroxyl group using a dimethoxybenzyl (DMB) protective group under acidic conditions (e.g., PMB trichloroacetimidate ). Perform methylation via Williamson ether synthesis using methyl iodide and a strong base (e.g., NaH) to introduce methoxy groups. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regiochemistry using 1H^{1}\text{H}-NMR (methoxy singlet at δ 3.2–3.4 ppm). Final deprotection under mild oxidative conditions (e.g., DDQ in dichloromethane ) yields the target compound.

Q. How can gas chromatography (GC) be optimized for analyzing 7,7-dimethoxytridecane in multicomponent mixtures?

Use a non-polar GC column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) with a temperature program: initial 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 10 min). Ensure derivatization is unnecessary due to the compound’s volatility. For quantification, calibrate with a pure standard and use flame ionization detection (FID). Reference retention indices (e.g., SupraSolv’s isothermal GC protocols ) to distinguish 7,7-dimethoxytridecane from alkanes or aromatic contaminants.

Q. What crystallographic methods are suitable for resolving the molecular structure of 7,7-dimethoxytridecane?

Single-crystal X-ray diffraction (SC-XRD) is ideal. Grow crystals via slow evaporation in ethyl acetate/hexane. Collect data on a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELX software, refining anisotropic displacement parameters. Compare unit cell parameters (e.g., triclinic P1P1 symmetry, a=8.311.6a = 8.3–11.6 Å, α/β/γ=94112°α/β/γ = 94–112°) to analogous dimethoxy compounds . Validate H-bonding and torsional angles using Mercury software.

Advanced Research Questions

Q. How do electronic effects of methoxy substituents influence the hydrolytic stability of 7,7-dimethoxytridecane under varying pH conditions?

The electron-donating methoxy groups increase steric hindrance and reduce susceptibility to acid-catalyzed hydrolysis. Conduct stability studies in buffered solutions (pH 1–13) at 25–80°C. Monitor degradation via LC-MS (C18 column, acetonitrile/water + 0.1% formic acid). Under acidic conditions (pH < 3), partial demethylation may occur via SN2 mechanisms, while alkaline conditions (pH > 10) show negligible reactivity. Compare kinetic data to dimethoxybenzyl-protected analogs .

Q. What computational methods predict the supramolecular interactions of 7,7-dimethoxytridecane in lipid bilayer systems?

Perform molecular dynamics (MD) simulations using GROMACS or AMBER. Parameterize the force field (e.g., GAFF2) with partial charges derived from DFT (B3LYP/6-311G**). Simulate insertion into a DPPC bilayer for 100 ns. Analyze van der Waals interactions and hydrogen bonding between methoxy oxygen and lipid headgroups. Validate predictions against experimental membrane permeability assays (e.g., PAMPA) .

Q. How can contradictions in spectroscopic data (NMR/IR) during derivative characterization be resolved?

Cross-validate spectral assignments using 2D-NMR (HSQC, HMBC) to correlate methoxy protons (δ 3.3 ppm) with adjacent carbons. For IR, confirm C-O-C stretching (1050–1150 cm1^{-1}) and absence of hydroxyl peaks. If discrepancies persist, consider dynamic effects (e.g., rotamers) or impurities. Use high-resolution MS (HRMS-ESI) to confirm molecular formula (C15H32O2C_{15}H_{32}O_2, exact mass 244.2402) and rule out isomers .

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